molecular formula C6H13NO B1446954 3-(2-Aminoethyl)cyclobutan-1-ol CAS No. 1789762-88-4

3-(2-Aminoethyl)cyclobutan-1-ol

Cat. No.: B1446954
CAS No.: 1789762-88-4
M. Wt: 115.17 g/mol
InChI Key: NEYGRZWFTJROEO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)cyclobutan-1-ol is a cyclic amino alcohol that has garnered attention due to its potential therapeutic and industrial applications. This compound is chiral, meaning it has two enantiomers, which exhibit different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane-containing compounds . This reaction can be carried out under various conditions, often involving the use of catalysts to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)cyclobutan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(2-Aminoethyl)cyclobutan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying enantiomer-specific biological activities.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminoethyl)cyclobutan-1-ol include:

    3-Aminocyclobutanol: Another cyclic amino alcohol with similar structural features.

    Cyclobutanol: A simpler analog without the aminoethyl group.

Uniqueness

What sets this compound apart from these similar compounds is its chiral nature and the presence of the aminoethyl group, which can significantly influence its biological activity and chemical reactivity .

Properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGRZWFTJROEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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